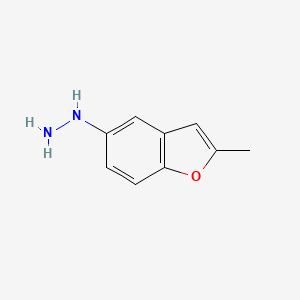
(2-Methylbenzofuran-5-yl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylbenzofuran-5-yl)hydrazine is a chemical compound with the molecular formula C9H10N2O. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylbenzofuran-5-yl)hydrazine typically involves the reaction of 2-methylbenzofuran with hydrazine. One common method is the nucleophilic addition of hydrazine to the carbonyl group of 2-methylbenzofuran, followed by cyclization to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the toxicity and reactivity of hydrazine .
化学反応の分析
Types of Reactions: (2-Methylbenzofuran-5-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions, forming hydrazones or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like aldehydes or ketones are used to form hydrazones.
Major Products: The major products formed from these reactions include hydrazones, oxides, and reduced amines, depending on the reaction conditions and reagents used .
科学的研究の応用
(2-Methylbenzofuran-5-yl)hydrazine has several applications in scientific research:
作用機序
The mechanism of action of (2-Methylbenzofuran-5-yl)hydrazine involves its interaction with biological molecules. The hydrazine group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. The compound may also interfere with cellular pathways and molecular targets, contributing to its biological activities .
類似化合物との比較
Benzofuran: Shares the benzofuran core but lacks the hydrazine group.
Hydralazine: A hydrazine derivative used as an antihypertensive agent.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness: (2-Methylbenzofuran-5-yl)hydrazine is unique due to the combination of the benzofuran core and the hydrazine group, which imparts distinct reactivity and biological properties. This combination makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
(2-methyl-1-benzofuran-5-yl)hydrazine |
InChI |
InChI=1S/C9H10N2O/c1-6-4-7-5-8(11-10)2-3-9(7)12-6/h2-5,11H,10H2,1H3 |
InChIキー |
VKGZTYAXNBPQKO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(O1)C=CC(=C2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12871401.png)
![5-(Benzo[d]thiazol-2-yl)-3-methylisoxazole](/img/structure/B12871402.png)
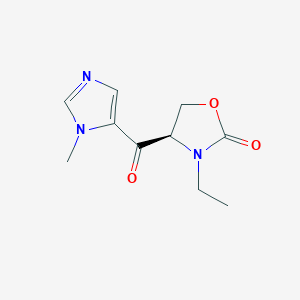
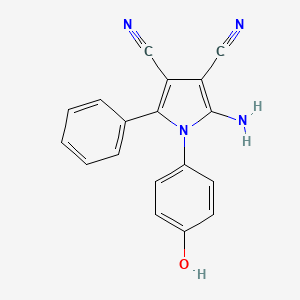
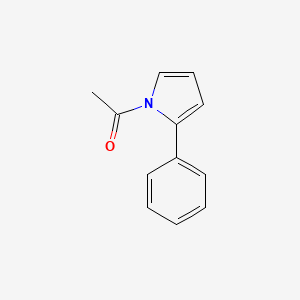
![[1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid](/img/structure/B12871423.png)
![4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one](/img/structure/B12871428.png)
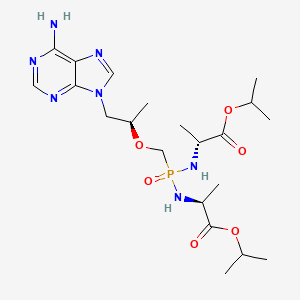

![2-{4-[(Benzenesulfonyl)methyl]-5-nitrofuran-2-yl}-1,3-dioxolane](/img/structure/B12871442.png)
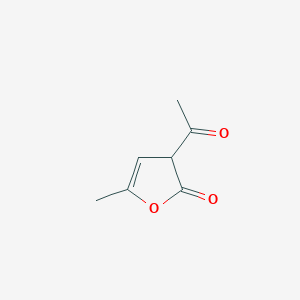
![3-(Methylthio)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12871452.png)
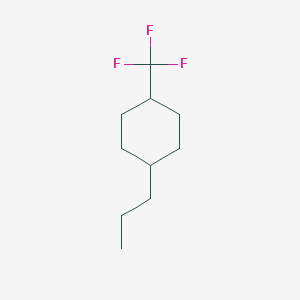
![2-(Aminomethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12871472.png)
